L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan
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Overview
Description
L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide compound composed of eight amino acids. This peptide sequence is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, ensuring high throughput and consistency. The peptides are then purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: DTT, TCEP, and other reducing agents.
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
Oxidation: Oxidized tryptophan and tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
- Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and the presence of multiple aromatic and polar amino acids. This combination imparts distinct structural and functional properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
915146-76-8 |
---|---|
Molecular Formula |
C50H66N10O11 |
Molecular Weight |
983.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C50H66N10O11/c1-27(2)20-38(58-49(69)43(52)28(3)62)45(65)57-40(22-30-24-53-35-12-6-4-10-33(30)35)47(67)55-37(14-8-9-19-51)44(64)60-42(26-61)48(68)56-39(21-29-15-17-32(63)18-16-29)46(66)59-41(50(70)71)23-31-25-54-36-13-7-5-11-34(31)36/h4-7,10-13,15-18,24-25,27-28,37-43,53-54,61-63H,8-9,14,19-23,26,51-52H2,1-3H3,(H,55,67)(H,56,68)(H,57,65)(H,58,69)(H,59,66)(H,60,64)(H,70,71)/t28-,37+,38+,39+,40+,41+,42+,43+/m1/s1 |
InChI Key |
QQXGKOCLKHMHJE-GIBAECJYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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